molecular formula C8H6N2O2 B13535561 4-(Nitromethyl)benzonitrile CAS No. 42157-95-9

4-(Nitromethyl)benzonitrile

Cat. No.: B13535561
CAS No.: 42157-95-9
M. Wt: 162.15 g/mol
InChI Key: XWJSTCOIIBMVDX-UHFFFAOYSA-N
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Description

4-(Nitromethyl)benzonitrile is an organic compound with the molecular formula C8H6N2O2. It is characterized by a benzene ring substituted with a nitromethyl group (-CH2NO2) and a nitrile group (-CN) at the para position. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Nitromethyl)benzonitrile can be synthesized through several methods. One common approach involves the nitration of benzonitrile derivatives. For instance, the nitration of 4-methylbenzonitrile can yield this compound under controlled conditions. Another method involves the reaction of benzyl cyanide with nitric acid, followed by purification steps to isolate the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale nitration processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(Nitromethyl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: LiAlH4, hydrogen gas with a palladium catalyst.

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Substitution: Sodium hydroxide (NaOH), ammonia (NH3).

Major Products Formed

    Reduction: 4-(Aminomethyl)benzonitrile.

    Oxidation: 4-(Carboxymethyl)benzonitrile.

    Substitution: Various substituted benzonitrile derivatives.

Mechanism of Action

The mechanism of action of 4-(Nitromethyl)benzonitrile involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The nitrile group can participate in nucleophilic addition reactions, forming covalent bonds with nucleophiles in biological systems .

Comparison with Similar Compounds

Similar Compounds

    4-Nitrobenzonitrile: Similar structure but lacks the methylene group.

    4-Methylbenzonitrile: Similar structure but lacks the nitro group.

    Benzonitrile: Basic structure without any substituents.

Properties

CAS No.

42157-95-9

Molecular Formula

C8H6N2O2

Molecular Weight

162.15 g/mol

IUPAC Name

4-(nitromethyl)benzonitrile

InChI

InChI=1S/C8H6N2O2/c9-5-7-1-3-8(4-2-7)6-10(11)12/h1-4H,6H2

InChI Key

XWJSTCOIIBMVDX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C[N+](=O)[O-])C#N

Origin of Product

United States

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